molecular formula C16H16N4O2 B11050354 N-(propan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-(propan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11050354
M. Wt: 296.32 g/mol
InChI Key: VRAVHUWEDGJBPO-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an isocyanate with a hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sulfur .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrole or oxadiazole ring can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized oxadiazoles and pyrroles .

Scientific Research Applications

N-(propan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-propan-2-yl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-11(2)17-15(21)16-18-14(19-22-16)12-5-7-13(8-6-12)20-9-3-4-10-20/h3-11H,1-2H3,(H,17,21)

InChI Key

VRAVHUWEDGJBPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NC(=NO1)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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